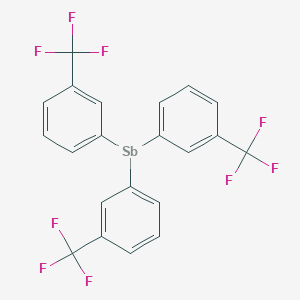
6-tert-Butyl-4-(morpholinomethyl)-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-4-(morpholinomethyl)-o-cresol is a chemical compound known for its unique structure and properties It is a derivative of cresol, featuring a tert-butyl group and a morpholinomethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-(morpholinomethyl)-o-cresol typically involves the following steps:
Starting Material: The synthesis begins with o-cresol, which serves as the base structure.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced via a Mannich reaction. This involves the reaction of o-cresol with formaldehyde and morpholine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and Mannich reactions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-(morpholinomethyl)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
6-tert-Butyl-4-(morpholinomethyl)-o-cresol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-(morpholinomethyl)-o-cresol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit lipid peroxidation, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory and cancer pathways, thereby exerting anti-inflammatory and anticancer effects.
Cell Signaling: The compound can modulate cell signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another antioxidant compound with similar applications in stabilizing polymers and other materials.
Uniqueness
6-tert-Butyl-4-(morpholinomethyl)-o-cresol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and expands its range of applications.
Properties
CAS No. |
84824-97-5 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-4-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C16H25NO2/c1-12-9-13(11-17-5-7-19-8-6-17)10-14(15(12)18)16(2,3)4/h9-10,18H,5-8,11H2,1-4H3 |
InChI Key |
NEXDPQSALYOYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




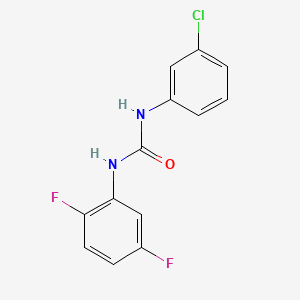
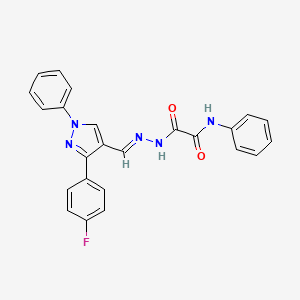
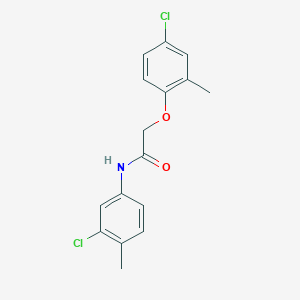
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
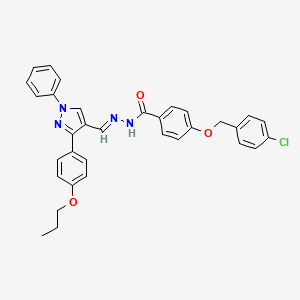
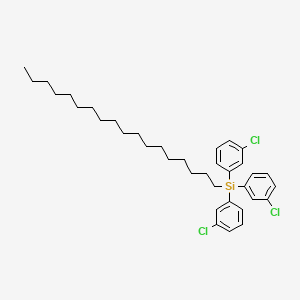
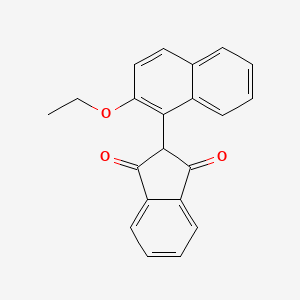
![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)

